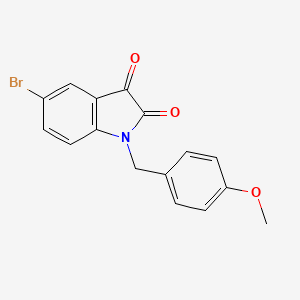

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound belongs to the class of indoline-2,3-dione derivatives and has a molecular formula of C16H13BrN2O3.

科学的研究の応用

-

Organic Syntheses

- Application : α-bromonitrostyrenes, which have a similar structure to the compound you mentioned, are highly reactive and versatile reagents in organic syntheses . They act as an effective dielectrophile in the reaction with various nucleophiles .

- Method : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .

- Results : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .

-

Antitumor Activity

- Application : Pyridinesulfonamide, a fragment found in many drugs, has a wide range of applications. The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a compound similar to the one you mentioned, have been synthesized and their stereostructures have been researched .

- Method : Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .

- Results : The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of ACs obtained by ECD analyses and theoretical simulation . The effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated .

-

Synthesis of Indole Derivatives

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community . In particular, the transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Cycloaddition Reactions

- Application : Indole, a ubiquitous and structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

- Method : These reactions are completely atom-economical and, hence, are considered as green reactions .

- Results : This method provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize a variety of indole derivatives to explore their potential .

- Results : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

-

Synthesis of Selected Alkaloids

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . In this review, they aim to highlight the construction of indoles as a moiety in selected alkaloids .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Synthesis of Diverse Heterocyclic Frameworks

- Application : Indole, a ubiquitous and structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

- Method : These reactions are completely atom-economical and, hence, are considered as green reactions . This review article provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .

- Results : Here they explore the chemistry of indole-based cycloadditions, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures, including cyclohepta[b]indoles, tetrahydrocarbazoles, tetrahydroindolo[3,2-c]quinoline, and indolines, among others .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize a variety of indole derivatives to explore their potential .

- Results : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

特性

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAHRBAGUYPMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)

![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)

![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)